molecular formula C18H17BrN2O3 B5019677 3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone

3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone

Número de catálogo B5019677
Peso molecular: 389.2 g/mol
Clave InChI: GNPFKLCUMKFSBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, also known as BIBX 1382, is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.

Mecanismo De Acción

3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone 1382 acts as a competitive inhibitor of EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing ATP from binding and inhibiting the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 1382 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of various types of cancer cells, including non-small cell lung cancer, breast cancer, and head and neck cancer. In addition, this compound 1382 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone 1382 is its specificity for EGFR tyrosine kinase. This allows for targeted inhibition of the receptor without affecting other signaling pathways. However, one limitation of this compound 1382 is its relatively low potency compared to other EGFR inhibitors. This may limit its effectiveness in clinical settings.

Direcciones Futuras

For research on 3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone 1382 include the development of more potent analogs with improved pharmacokinetic properties. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound 1382 in clinical settings. Finally, studies are needed to investigate the potential use of this compound 1382 in combination with other targeted therapies for the treatment of cancer.

Métodos De Síntesis

3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone 1382 can be synthesized using a multi-step process, starting with the reaction of 3-bromophenol with ethylene oxide to form 2-(3-bromophenoxy)ethanol. The intermediate is then reacted with 2-chloroethyl chloroformate to form 2-(3-bromophenoxy)ethyl chloroformate. The final step involves the reaction of 2-(3-bromophenoxy)ethyl chloroformate with 6-amino-4(3H)-quinazolinone to yield this compound 1382.

Aplicaciones Científicas De Investigación

3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone 1382 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. EGFR is involved in the regulation of cell growth and proliferation, and its overexpression can lead to uncontrolled cell growth and tumor formation. Inhibition of EGFR with this compound 1382 has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Propiedades

IUPAC Name

3-[2-[2-(3-bromophenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c19-14-4-3-5-15(12-14)24-11-10-23-9-8-21-13-20-17-7-2-1-6-16(17)18(21)22/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPFKLCUMKFSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCOC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.